
(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate is a chemical compound known for its unique structural features and potential applications in various scientific fields. The compound contains a trifluoromethyl group, an oxazole ring, and a phenyl group, making it a valuable molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.
Coupling with the phenyl group: The phenyl group is coupled with the oxazole ring through a series of reactions, including nucleophilic substitution or palladium-catalyzed coupling reactions.
Esterification: The final step involves the esterification of the intermediate compound to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxazole ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- (S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide
- (S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid
Uniqueness
(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties compared to its amide and acid counterparts. The presence of the ester group may influence its solubility, stability, and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C14H13F3N2O3 |
|---|---|
分子量 |
314.26 g/mol |
IUPAC 名称 |
methyl (2S)-2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate |
InChI |
InChI=1S/C14H13F3N2O3/c1-8(12(20)21-2)9-3-5-10(6-4-9)18-13-19-11(7-22-13)14(15,16)17/h3-8H,1-2H3,(H,18,19)/t8-/m0/s1 |
InChI 键 |
PPKBYPLNKPIWLX-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)OC |
规范 SMILES |
CC(C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


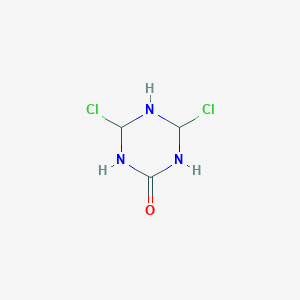


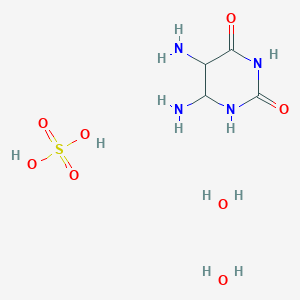
![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)


![1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride](/img/structure/B12342852.png)
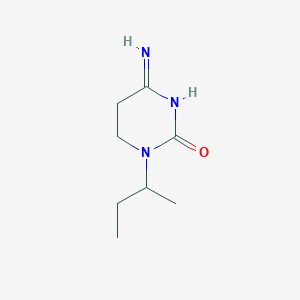
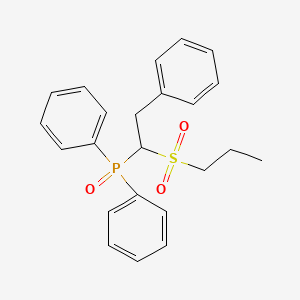
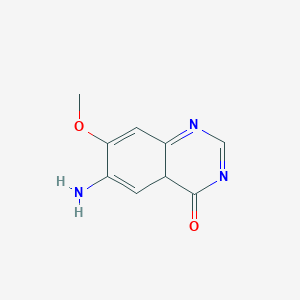

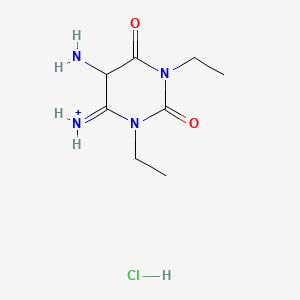
![tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate](/img/structure/B12342900.png)
